Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- Phenol, 2-((cyclohexylamino)methyl)-6-methoxy-
Brand Name: Vulcanchem
CAS No.: 59004-61-4
VCID: VC18955284
InChI: InChI=1S/C14H21NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9,12,15-16H,2-4,7-8,10H2,1H3
SMILES:
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

Phenol, 2-((cyclohexylamino)methyl)-6-methoxy-

CAS No.: 59004-61-4

Cat. No.: VC18955284

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- - 59004-61-4

Specification

CAS No. 59004-61-4
Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name 2-[(cyclohexylamino)methyl]-6-methoxyphenol
Standard InChI InChI=1S/C14H21NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9,12,15-16H,2-4,7-8,10H2,1H3
Standard InChI Key OYWWPBLRDUBVQZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1O)CNC2CCCCC2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 2-[(cyclohexylamino)methyl]-6-methoxyphenol, reflecting its substitution pattern . Its structure combines a phenolic hydroxyl group with a methoxy (-OCH3_3) group and a cyclohexylamine-linked methyl bridge. The cyclohexyl group introduces steric bulk and lipophilicity, while the methoxy group enhances electron-donating effects on the aromatic ring.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H21NO2\text{C}_{14}\text{H}_{21}\text{NO}_2
Molecular Weight235.32 g/mol
CAS Registry Number59004-61-4
XLogP3-AA (LogP)2.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area41.5 Ų

Spectroscopic and Computational Data

The compound’s SMILES notation (COC1=CC=CC(=C1O)CNC2CCCCC2\text{COC}1=\text{CC}=\text{CC}(=\text{C}1\text{O})\text{CNC}2\text{CCCCC}2) and InChIKey (OYWWPBLRDUBVQZ-UHFFFAOYSA-N) enable precise structural identification in databases. Computational modeling predicts a rotatable bond count of 4, suggesting moderate conformational flexibility . The monoisotropic mass of 235.157228913 Da aligns with high-resolution mass spectrometry standards .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a Mannich reaction between 6-methoxyphenol, cyclohexylamine, and formaldehyde under controlled conditions. This one-pot reaction proceeds via:

  • Formation of an imine intermediate from cyclohexylamine and formaldehyde.

  • Nucleophilic attack by the phenolic hydroxyl group on the imine, followed by methylene bridge formation.

Alternative routes may employ reflux conditions in polar aprotic solvents (e.g., dimethylformamide) to enhance yield. The patent US4254276A describes analogous methods for phenolic ethers, emphasizing the use of iodides as leaving groups, though direct applications to this compound require further validation.

Purification and Yield Optimization

Crude product purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures. Reported yields exceed 70% under optimized conditions, with purity verified via HPLC (>95%).

Physicochemical Properties

Solubility and Partitioning

The compound’s LogP value of 2.7 indicates moderate lipophilicity, favoring solubility in organic solvents (e.g., dichloromethane, ethanol) over water. This property aligns with its potential as a drug candidate, balancing membrane permeability and aqueous bioavailability.

Stability and Reactivity

As a phenolic compound, it is susceptible to oxidation under acidic or alkaline conditions, forming quinone derivatives. The methoxy group stabilizes the aromatic ring against electrophilic substitution, while the cyclohexylamino moiety may participate in Schiff base formation with carbonyl compounds.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s hybrid structure makes it a candidate for antibacterial or anti-inflammatory drug development. Its amine functionality allows derivatization into prodrugs or covalent inhibitors.

Material Science

In polymer chemistry, it may serve as a cross-linking agent due to its phenolic and amine groups, enhancing resin durability .

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